molecular formula C25H30N2O5 B2703298 (E)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)acetamide CAS No. 1331577-83-3

(E)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)acetamide

Cat. No. B2703298
CAS RN: 1331577-83-3
M. Wt: 438.524
InChI Key: BKAOEVQDFIHQEP-CMDGGOBGSA-N
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Description

(E)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)acetamide is a useful research compound. Its molecular formula is C25H30N2O5 and its molecular weight is 438.524. The purity is usually 95%.
BenchChem offers high-quality (E)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

Research has focused on synthesizing related compounds and analyzing their structure through various techniques. For instance, one study involved the synthesis of a compound with similar structural features, where its crystal structure was characterized by H-1-NMR, C-13-NMR, HRMS, and single-crystal X-ray diffraction, highlighting the compound's potential for further biological activity studies due to its moderate herbicidal and fungicidal activities (Hu Jingqian et al., 2016).

Biological Activity and Potential Applications

The exploration into the biological activities of compounds structurally similar to "(E)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)acetamide" reveals moderate to potent effects in various assays. For example, derivatives of benzo[b]furan-2-carboxylic acids, closely related in structure, have been synthesized and tested against adult sweet potato weevils, showing significant topical insecticidal potency (Jackson et al., 1998).

Chemical Reactions and Derivatives

Several studies have delved into the chemical reactions involving compounds with benzofuran components, aiming to produce novel derivatives with potential pharmacological activities. These reactions include various synthetic pathways, such as the reaction with dimethylformamide-dimethylacetal to produce specific enaminones, which serve as precursors for further chemical transformations leading to novel compounds with potential biological activities (Sanad & Mekky, 2018).

Antimicrobial and Antiulcer Potential

Compounds structurally related have shown promising antimicrobial activities against pathogenic bacteria and fungi, indicating the potential for further development into antimicrobial agents. For example, N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide derivatives have demonstrated effectiveness against fungi, highlighting the impact of specific substituents on biological activity (Mokhtari & Pourabdollah, 2013). Furthermore, certain dihydrobenzofuranone derivatives exhibited strong antiulcer activities, suggesting potential therapeutic applications in treating ulcerative conditions (Kitazawa et al., 1989).

properties

IUPAC Name

2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-[[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N2O5/c1-25(2)15-19-5-3-7-21(24(19)32-25)31-17-22(28)26-16-18-10-12-27(13-11-18)23(29)9-8-20-6-4-14-30-20/h3-9,14,18H,10-13,15-17H2,1-2H3,(H,26,28)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKAOEVQDFIHQEP-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(O1)C(=CC=C2)OCC(=O)NCC3CCN(CC3)C(=O)C=CC4=CC=CO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CC2=C(O1)C(=CC=C2)OCC(=O)NCC3CCN(CC3)C(=O)/C=C/C4=CC=CO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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